molecular formula C12H24N2O2 B6187761 tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate CAS No. 2648938-82-1

tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate

Cat. No.: B6187761
CAS No.: 2648938-82-1
M. Wt: 228.3
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Description

tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable amine precursor. One common method includes the use of palladium-catalyzed reactions, which can be conducted at room temperature using a combination of palladium(II) acetate and a suitable ligand .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymerization processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[(3-amino-1-methylcyclopentyl)methyl]carbamate is unique due to its combination of functional groups, which provides a versatile platform for various chemical transformations. Its structure allows for specific interactions with biological targets, making it valuable in both research and industrial applications .

Properties

CAS No.

2648938-82-1

Molecular Formula

C12H24N2O2

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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